molecular formula C5H5BrF6 B1272829 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane CAS No. 203303-02-0

4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane

Cat. No.: B1272829
CAS No.: 203303-02-0
M. Wt: 258.99 g/mol
InChI Key: YYQXPSJUSBJZJI-UHFFFAOYSA-N
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Description

4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane is a fluorinated organic compound with the molecular formula C5H5BrF6 and a molecular weight of 258.99 g/mol . This compound is characterized by the presence of both bromine and multiple fluorine atoms, making it a valuable building block in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane typically involves the bromination of 1,1,1-trifluoro-2-(trifluoromethyl)butane. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing bromine or bromine-containing reagents in the presence of catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .

Mechanism of Action

The mechanism of action of 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane involves its interaction with various molecular targets, depending on the specific applicationIn biological systems, its fluorinated structure can influence enzyme activity and protein binding, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane is unique due to the presence of both bromine and multiple fluorine atoms, which impart distinct chemical properties. Its high fluorine content enhances its stability and lipophilicity, making it particularly valuable in the synthesis of fluorinated pharmaceuticals and agrochemicals .

Properties

IUPAC Name

4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrF6/c6-2-1-3(4(7,8)9)5(10,11)12/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQXPSJUSBJZJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrF6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380746
Record name 4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203303-02-0
Record name 4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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